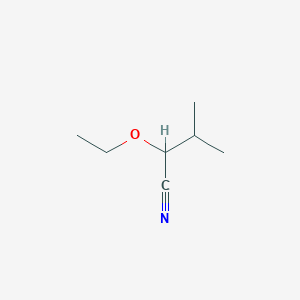

2-Ethoxy-3-methylbutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

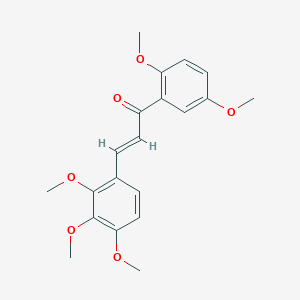

2-Ethoxy-3-methylbutanenitrile is a chemical compound with the CAS Number: 1479205-96-3 . It has a molecular weight of 127.19 and its IUPAC name is 2-ethoxy-3-methylbutanenitrile . The compound is in liquid form .

Synthesis Analysis

The synthesis of 2-Ethoxy-3-methylbutanenitrile can be achieved through the Williamson synthesis . In this process, an alkyl halide reacts with an alkoxide ion in an S N 2 reaction . The alkyl halide should be primary, having the least steric hindrance .Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-methylbutanenitrile is 1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

2-Ethoxy-3-methylbutanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Novel Methods for Chemical Synthesis

Synthesis of γ-Ethoxyallylstananes and Dienol Ethers

The reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium produces γ-ethoxyallylstannanes efficiently. This method provides a new pathway for preparing substituted 2-ethoxy-1,3-butadienes, significant for synthetic chemistry (T. Takeda et al., 1986).

Catalytic Activities and Material Synthesis

Etherification Rates and Catalytic Efficiency

Studies on the etherification rates of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) using acidic ion-exchange resins have shown a dependence of catalytic activity on the morphological properties of the resins. This research highlights the importance of resin properties in catalysis and material synthesis (R. Soto et al., 2018).

Biosynthetic Pathways for Biofuel Production

Biofuel Precursor Synthesis

Exploration of biosynthetic pathways for the production of methyl ethyl ketone (MEK) precursors, including 2-hydroxy-2-methylbutanenitrile, provides insight into sustainable production methods for biofuels. This research uses retrobiosynthesis tools to discover novel pathways, demonstrating the potential for synthetic biology in developing bio-based chemicals (Milenko Tokic et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition . It’s recommended to wear protective gloves, eye protection, and face protection when handling the compound .

特性

IUPAC Name |

2-ethoxy-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZONKAWGDQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-methylbutanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

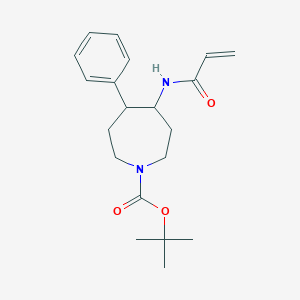

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)

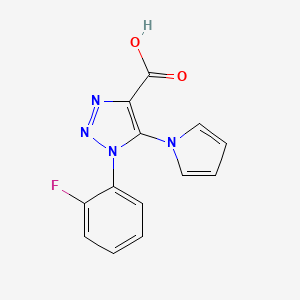

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

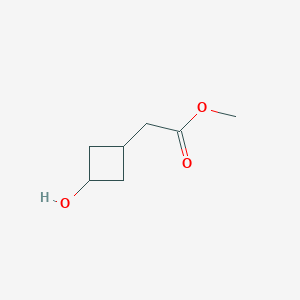

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)

![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)